Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-12-7(11)8(2)4-6(10)9-5-8/h3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRIEKJYVVFYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857424-21-6 | |
| Record name | ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization and Esterification Route
One classical method involves starting from a 3-methylpyrrolidine-5-one precursor bearing a carboxylic acid group at the 3-position, which is then esterified to form the ethyl ester:
| Step | Reaction Type | Conditions/Details | Outcome |
|---|---|---|---|
| 1 | Cyclization | Heating amino acid derivatives or related precursors under acidic or neutral conditions to form the 5-oxopyrrolidine ring | Formation of 3-methyl-5-oxopyrrolidine-3-carboxylic acid |
| 2 | Esterification | Reaction of the carboxylic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or by standard esterification protocols | Conversion to this compound |
This approach is supported by analogous syntheses of related pyrrolidinone derivatives where esterification is performed after ring formation to protect and activate the carboxyl group for further reactions.
Oxidative and Substitution Modifications
In some studies, oxidative treatments and substitutions are employed to introduce or modify functional groups on the pyrrolidine ring:
- Treatment with hydrogen peroxide in acidic media can modify substituents on the pyrrolidine ring or aromatic moieties when present, as seen in related 5-oxopyrrolidine-3-carboxylic acid derivatives.
- Methyl substitution at the 3-position can be introduced via alkylation reactions on the pyrrolidinone ring system or by using methyl-substituted starting materials.
Experimental Data and Characterization
Research on related compounds provides detailed spectral data confirming the structure and purity of synthesized pyrrolidinone derivatives:
| Characterization Method | Key Findings for Pyrrolidinone Derivatives |
|---|---|
| 1H-NMR | Multiplets and singlets corresponding to CH, CH2, and methyl groups; characteristic chemical shifts for ester and lactam protons. |
| 13C-NMR | Signals for carbonyl carbons (ester and ketone), methyl carbons, and ring carbons; shifts confirm substitution patterns. |
| IR Spectroscopy | Strong absorption bands for C=O stretching (~1710-1740 cm⁻¹), OH groups if present, and ester functionalities. |
| Mass Spectrometry | Molecular ion peaks consistent with the molecular formula of this compound or its precursors. |
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reaction(s) | Conditions | Yield & Notes |
|---|---|---|---|---|
| 1 | 3-Methylpyrrolidine-5-one acid | Acid-catalyzed esterification | Ethanol, acid catalyst, reflux | High yield; standard esterification |
| 2 | Amino acid derivatives | Cyclization + oxidation | Acidic medium, H2O2 treatment | Used for functional group modifications |
| 3 | Alkylated pyrrolidinone precursors | Alkylation (methylation) | Base or alkyl halide reagents | Controlled methyl substitution |
Research Findings and Notes
- The five-membered pyrrolidine ring in these compounds often adopts a twisted conformation, influencing reactivity and stereochemistry during synthesis.
- Esterification is a critical step that must be carefully controlled to avoid hydrolysis or side reactions, typically performed under mild acidic conditions with ethanol.
- Oxidative modifications using hydrogen peroxide have been demonstrated to be effective for introducing or modifying substituents on related pyrrolidinone derivatives.
- Spectroscopic characterization is essential to confirm the position and nature of methyl and oxo substituents on the pyrrolidine ring.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 5-oxopyrrolidine-3-carboxylic acids, including ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate, in anticancer research. For instance, derivatives have shown promising results against non-small cell lung adenocarcinoma (A549 cells), demonstrating cytotoxicity comparable to established chemotherapeutics like cisplatin and cytosine arabinoside . The structure-activity relationship (SAR) indicates that modifications to the pyrrolidine ring can enhance anticancer efficacy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. Certain derivatives exhibited activity against multidrug-resistant pathogens, suggesting that these compounds could serve as lead candidates for new antimicrobial agents .
Agrochemical Applications
This compound is utilized as a precursor in the synthesis of agrochemicals. Its ability to form various derivatives makes it valuable in developing herbicides and pesticides. The compound's structural features allow it to interact with biological targets in pests, providing a mechanism for pest control .
Synthetic Chemistry
Catalyst Development
The compound serves as a chiral building block in organic synthesis. Its enantiomers can exhibit different reactivity profiles, making it a candidate for asymmetric synthesis applications. Research indicates that (R)-3-methylpyrrolidine-3-carboxylic acid derivatives can be used as catalysts in Michael and Aldol reactions, enhancing the efficiency of these transformations .
Fine Chemicals Production
In the production of fine chemicals, this compound acts as an intermediate in synthesizing various complex molecules. Its versatility allows for modifications that lead to diverse chemical entities used in pharmaceuticals and other industrial applications.
Case Study 1: Anticancer Research
A study focusing on the anticancer potential of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated significant cytotoxic effects on A549 cells. The research involved synthesizing various derivatives and assessing their efficacy through MTT assays, revealing structure-dependent activity patterns .
Case Study 2: Antimicrobial Screening
In another investigation, a library of 5-oxopyrrolidine derivatives was screened against WHO-priority pathogens using broth microdilution techniques. The results indicated that specific structural modifications could enhance antimicrobial activity, paving the way for developing new therapeutic agents against resistant strains .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate with structurally related pyrrolidine, piperidine, and naphthyridine derivatives, focusing on synthesis, substituent effects, and functional properties.
Structural and Functional Analogues
Table 1: Key Structural Features and Properties
Substituent Effects on Properties
- Electronic Effects : The electron-withdrawing 5-oxo group increases the electrophilicity of the lactam carbonyl, facilitating ring-opening reactions. Dual ester groups in Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate amplify polarity, improving solubility in polar aprotic solvents .
- Conformational Flexibility : Naphthyridine derivatives (e.g., Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate) exhibit rigid bicyclic frameworks, whereas pyrrolidine derivatives adopt puckered conformations influenced by substituents .
Biological Activity
Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.
1. Chemical Structure and Properties
This compound features a five-membered ring structure with a carbonyl and a carboxylate functional group. Its molecular formula is . The presence of the methyl group at the 3-position is significant as it may influence the compound's reactivity and biological activity compared to its analogs.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's stereochemistry plays a crucial role in its binding affinity, potentially acting as an inhibitor or modulator within various biochemical pathways.
Antiviral Activity
Research indicates that structurally similar compounds exhibit antiviral properties, particularly against influenza virus neuraminidase. The mechanism involves inhibiting viral replication by targeting specific enzymatic pathways .
Antibacterial Properties
Compounds similar to this compound have shown antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their efficacy against resistant bacterial strains, demonstrating potential as new antimicrobial agents .
Anticancer Potential
Preliminary investigations into related pyrrolidine derivatives suggest anticancer activities, particularly in human lung cancer cell lines (A549). The structural modifications in these compounds appear to enhance their cytotoxic effects against cancer cells .
4. Comparative Analysis of Related Compounds
The following table summarizes the properties and biological activities of this compound compared to its analogs:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| This compound | Potential antiviral and antibacterial activity | |
| Ethyl 5-oxopyrrolidine-3-carboxylate | Similar structure but lacks methyl group | |
| Methyl 5-oxopyrrolidine-3-carboxylate | Exhibits anti-inflammatory activity |
The unique substitution pattern on this compound may confer distinct biological activities compared to its analogs, making it a valuable candidate for further exploration in medicinal chemistry.
Case Study: Antiviral Efficacy
In a study examining pyrrolidine derivatives, this compound was evaluated for its ability to reduce cytopathogenic effects in infected cell cultures. The results indicated a significant reduction in viral replication at certain concentrations, suggesting potential as an antiviral agent .
Case Study: Antibacterial Activity
Another study focused on the antibacterial properties of compounds related to this compound demonstrated effectiveness against multidrug-resistant bacterial strains. The mechanism involved inhibition of key bacterial enzymes essential for cell wall synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via neutralization reactions of diastereohomogeneous glutamate hydrochlorides. For example, diastereoselective synthesis of analogous pyrrolidine carboxylates involves neutralizing dimethyl glutamate hydrochlorides under controlled pH to minimize racemization . Purity optimization requires chromatographic techniques (e.g., silica gel chromatography) and recrystallization from ethanol/water mixtures, monitored by GC or HPLC (>98% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : / NMR to confirm substituent positions and ester group integrity.
- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves stereochemistry and validates bond lengths/angles .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. How should researchers handle safety and stability during experimental work?
- Methodological Answer : While the compound is classified as non-hazardous, standard lab precautions apply:
- Use fume hoods for synthesis to avoid inhalation.
- Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .
- Avoid strong oxidizers to minimize decomposition into CO, NO, or HCl .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in synthesizing this compound derivatives?
- Methodological Answer : Diastereoselectivity is controlled by steric and electronic effects during cyclization. For example, using chiral auxiliaries (e.g., enantiopure glutamate hydrochlorides) and optimizing solvent polarity (e.g., DMF vs. THF) can bias ring-closure pathways. Crystallographic data (SHELX-refined structures) guide stereochemical assignments .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in bond lengths or thermal parameters require:
- Cross-validation with multiple refinement software (e.g., SHELXL vs. OLEX2) .
- Analysis of residual electron density maps to detect disorder (e.g., using PLATON) .
- Hydrogen-bonding pattern analysis (graph set notation) to identify missed interactions .
Q. How do computational methods enhance conformational analysis of the pyrrolidine ring?
- Methodological Answer :
- DFT calculations : Optimize puckering coordinates (Cremer-Pople parameters) to compare experimental (X-ray) and theoretical conformers .
- Molecular docking : Predict bioactive conformations by correlating ring puckering with enzyme active-site complementarity .
Q. What experimental approaches validate the compound’s reactivity under varying conditions?
- Methodological Answer :
- Hydrolysis kinetics : Monitor ester cleavage via NMR in buffered solutions (pH 2–12) at 25–80°C.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .
- Photodegradation studies : UV-Vis spectroscopy under controlled light exposure quantifies degradation pathways .
Data Analysis & Reporting
Q. How should researchers document hydrogen-bonding networks in crystallographic studies?
- Methodological Answer : Use graph set analysis (e.g., Etter’s notation) to classify patterns (e.g., motifs). Software like Mercury (CCDC) visualizes interactions, while SHELXL refines hydrogen atom positions .
Q. What are best practices for reporting synthetic yields and reproducibility?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
